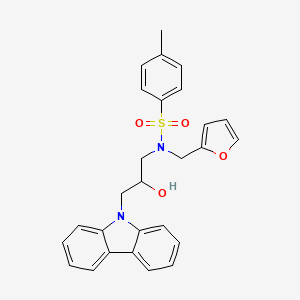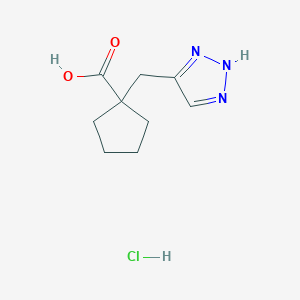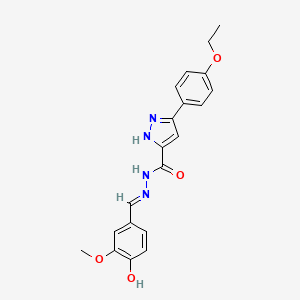![molecular formula C14H21N3O3 B2909344 2-Methoxy-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone CAS No. 2379975-96-7](/img/structure/B2909344.png)
2-Methoxy-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone, also known as MPOE, is a chemical compound with potential therapeutic applications. This compound belongs to the class of piperidine derivatives and is known to exhibit a range of biological activities. In
Mechanism of Action
The mechanism of action of 2-Methoxy-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone is not fully understood, but it is believed to involve the inhibition of enzymes involved in the formation of amyloid-beta plaques. 2-Methoxy-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone may also modulate the activity of neurotransmitters in the brain, which could contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects:
2-Methoxy-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone has been shown to exhibit a range of biochemical and physiological effects. In addition to its cognitive-enhancing effects, 2-Methoxy-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone has been shown to have anti-inflammatory properties. 2-Methoxy-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone has also been shown to reduce oxidative stress, which can contribute to the development of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Methoxy-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone in lab experiments is its ability to inhibit the formation of amyloid-beta plaques. This makes 2-Methoxy-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone a valuable tool in the study of Alzheimer's disease. However, one limitation of using 2-Methoxy-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone in lab experiments is its potential toxicity. Further research is needed to determine the safety profile of 2-Methoxy-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone and its potential side effects.
Future Directions
There are several future directions for research on 2-Methoxy-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone. One area of research could focus on the development of 2-Methoxy-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone derivatives with improved efficacy and safety profiles. Additionally, further studies are needed to determine the long-term effects of 2-Methoxy-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone on cognitive function and overall health. Finally, research could explore the potential use of 2-Methoxy-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone in the treatment of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease.
Conclusion:
In conclusion, 2-Methoxy-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone is a promising compound with potential therapeutic applications. Its ability to inhibit the formation of amyloid-beta plaques makes it a valuable tool in the study of Alzheimer's disease. Further research is needed to fully understand the mechanism of action of 2-Methoxy-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone and its potential side effects. However, the future looks bright for 2-Methoxy-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone and its potential to improve the lives of those suffering from neurodegenerative diseases.
Synthesis Methods
The synthesis of 2-Methoxy-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone involves a multi-step process that starts with the reaction of 2-methoxyethanone with 3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidine. This reaction results in the formation of the intermediate compound, which is then subjected to further reactions to obtain the final product. The synthesis of 2-Methoxy-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone requires the use of specialized equipment and expertise in organic chemistry.
Scientific Research Applications
2-Methoxy-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the use of 2-Methoxy-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone as a potential treatment for Alzheimer's disease. Studies have shown that 2-Methoxy-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone can inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. Additionally, 2-Methoxy-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone has been shown to improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
2-methoxy-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-11-6-15-14(16-7-11)20-9-12-4-3-5-17(8-12)13(18)10-19-2/h6-7,12H,3-5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYITZMFXLDDAKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC2CCCN(C2)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetamidophenyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2909261.png)

![N-(4-acetamidophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2909263.png)


![[3-(2,3,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2909268.png)

![3-[3-(Methylamino)azetidin-1-yl]pyrazine-2-carbonitrile dihydrochloride](/img/structure/B2909273.png)


![2-[2-Chloro-5-(trifluoromethyl)benzenesulfonamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2909281.png)


